molecular formula C55H90O B157362 Ficaprenol 11 CAS No. 26296-50-4

Ficaprenol 11

Cat. No.: B157362
CAS No.: 26296-50-4
M. Wt: 767.3 g/mol
InChI Key: TXKJNHBRVLCYFX-RTRZQXHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ficaprenol 11 can be prepared through two primary methods: extraction from natural oils and chemical synthesis .

    Extraction from Natural Oils: Natural oils, such as vegetable oils and marine algae, contain higher concentrations of this compound.

    Chemical Synthesis: This method involves organic synthesis techniques to produce this compound.

Industrial Production Methods: Industrial production of this compound typically relies on the extraction method due to its efficiency and cost-effectiveness. The extracted compound is then purified and processed for various applications .

Chemical Reactions Analysis

Types of Reactions: Ficaprenol 11 undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Major Products Formed:

Properties

IUPAC Name

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJNHBRVLCYFX-RTRZQXHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H90O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Ficaprenol-11?

A: Ficaprenol-11 is a polyprenol, specifically a decaprenol, meaning it consists of 11 isoprene units. [] Its structure includes three internal trans isoprene residues and a cis "OH-terminal" isoprene residue. [] While the exact position of the three internal trans units was not definitively determined, research suggests they are likely adjacent to the omega-terminal isoprene residue. [] Further research utilizing 13C nuclear magnetic resonance confirmed the arrangement of isoprene units in Ficaprenol-11 as: omega-terminal unit, three trans units, six cis units, and alpha-terminal cis alcohol unit. []

Q2: Where has Ficaprenol-11 been found in nature?

A: Ficaprenol-11 was initially isolated from the leaves of the Ficus elastica plant (decorative rubber plant). [] It has also been identified in the whole plant material of Leucaena leucocephala (Leguminosae). [] In Ficus elastica, it is a major component of a polyprenol mixture that also potentially contains smaller amounts of ficaprenol-9 and -13. []

Q3: Are there any suggested pathways for the biosynthesis of Ficaprenol-11?

A: Research suggests that ficaprenols, including Ficaprenol-11, may be synthesized from all-trans-geranylgeranyl pyrophosphate. [] This hypothesis is based on the structural analysis of Ficaprenol-11, specifically the presence of the trans and cis isoprene units in its structure. []

Q4: What analytical techniques have been used to characterize Ficaprenol-11?

A: A combination of techniques has been employed to characterize Ficaprenol-11. These include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas-liquid chromatography, and thin-layer chromatography. [] Specifically, 13C NMR was instrumental in determining the precise location of the internal trans and cis isoprene units within the Ficaprenol-11 molecule. []

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